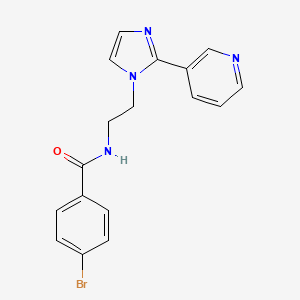

4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O/c18-15-5-3-13(4-6-15)17(23)21-9-11-22-10-8-20-16(22)14-2-1-7-19-12-14/h1-8,10,12H,9,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBSUATVURNPJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN2CCNC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Ring: Starting with a pyridine derivative, the imidazole ring can be formed through a cyclization reaction involving an appropriate aldehyde and ammonia or an amine under acidic or basic conditions.

Bromination: The benzamide core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to introduce the bromine atom at the desired position.

Coupling Reaction: The pyridinyl-imidazole moiety is then coupled with the brominated benzamide through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the bromination and coupling steps using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the benzamide core can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The imidazole and pyridine rings can participate in redox reactions, potentially altering the electronic properties of the compound.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in solvents such as DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

Substitution: Products depend on the nucleophile used, such as azides, thiols, or amines.

Oxidation: Oxidized derivatives of the imidazole or pyridine rings.

Reduction: Reduced forms of the imidazole or pyridine rings.

Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a bromine atom, an imidazole ring, and a pyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 360.25 g/mol. The presence of these functional groups contributes to its biological activity and reactivity in chemical synthesis.

Anticancer Activity

Research has indicated that compounds similar to 4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, derivatives containing imidazole rings have been studied as potential inhibitors of various kinases involved in cancer progression. A study demonstrated that certain benzamide derivatives showed moderate to high potency against RET kinase, which is implicated in several cancers, including thyroid cancer .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar benzamide derivatives have been evaluated for their effectiveness against gram-positive and gram-negative bacteria. For example, compounds with imidazole and pyridine functionalities have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics .

Building Block in Organic Synthesis

This compound can serve as a valuable building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions, including palladium-catalyzed cross-coupling reactions. This method allows for the construction of diverse chemical architectures that are essential in drug discovery .

Targeting Enzymatic Pathways

The compound's ability to interact with specific biological targets makes it a candidate for studying enzymatic pathways. Research into similar compounds has shown that they can inhibit enzymes involved in metabolic processes, providing insights into disease mechanisms and potential therapeutic strategies .

Case Studies

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The bromine atom and the imidazole ring play crucial roles in these interactions, often forming hydrogen bonds or van der Waals interactions with the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Modifications

The compound’s key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Bromine Positioning : The para-bromo substitution in the target compound and analogs (e.g., 32 , 53 ) may enhance hydrophobic interactions with target proteins, a feature critical for enzyme inhibition .

- Heterocyclic Moieties : The pyridin-3-yl group in the target compound’s imidazole ring contrasts with the benzimidazole in 32 and pyrrole in 53 . Pyridine’s nitrogen atom may participate in hydrogen bonding or π-stacking, enhancing selectivity .

Pharmacokinetic and Physicochemical Properties

- Solubility : The pyridine ring in the target compound may enhance aqueous solubility compared to purely aromatic analogs (e.g., 32 ) .

Biological Activity

4-Bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature regarding its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound can be described by the following structural formula:

This molecular structure features a bromine atom attached to a benzamide moiety, which is linked to an imidazole and pyridine ring system, suggesting potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its role as an inhibitor in enzymatic processes and its potential therapeutic applications.

Anticancer Activity

Research indicates that derivatives of imidazole and pyridine compounds exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis.

Case Study:

In a study assessing the cytotoxic effects of imidazole derivatives on cancer cell lines, it was found that compounds with a pyridine moiety displayed significant inhibitory effects on tumor growth. The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate potency against various cancer types .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes. For example, it has been noted to act as a selective inhibitor of certain kinases, which are critical in cancer and other diseases.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Protein Kinase A | Competitive | 15 | |

| Cyclin-dependent Kinase 2 | Non-competitive | 22 | |

| Phosphodiesterase 5 | Mixed | 30 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the following pathways:

- Inhibition of Signal Transduction : By targeting kinases, the compound disrupts key signaling pathways that promote cell survival and proliferation.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Activity : Some studies suggest that imidazole derivatives possess antimicrobial properties, potentially making this compound useful against bacterial infections.

Pharmacokinetics and Toxicology

Limited pharmacokinetic data are available for this specific compound; however, related compounds typically exhibit moderate bioavailability and metabolic stability. Toxicological assessments indicate that while some imidazole derivatives can be toxic at high concentrations, the therapeutic window for this compound appears promising based on preliminary studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.